Dipentaerythritol

Description

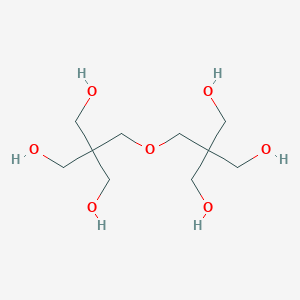

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCBTDQIULDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)COCC(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027039 | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 @ 25 °C/4 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound | |

CAS No. |

126-58-9 | |

| Record name | Dipentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6699UJQ478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-220 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Dipentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol, a polyhydric alcohol, is a white, crystalline, and odorless solid.[1] It is structurally characterized as the ether of two pentaerythritol molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for their determination and a visualization of its role in intumescent coatings.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its application in various industrial and research settings. These properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₂₂O₇ | |

| Molecular Weight | 254.28 | g/mol |

| Melting Point | 215 - 222 | °C[2][3] |

| Boiling Point | 356 | °C[2][4] |

| Density | 1.33 - 1.365 | g/cm³[3][5] |

| Bulk Density | 400 - 450 | kg/m ³[2][4] |

| Vapor Pressure | <0.00001 | hPa (at 20 °C)[4][6] |

| Heat of Combustion | 1848 | Kcal/mol[7] |

| Autoignition Temperature | 370 | °C[8] |

Chemical Properties of this compound

This compound's chemical behavior is largely dictated by the presence of its six primary hydroxyl groups, which make it a versatile molecule for various chemical syntheses.

| Property | Value/Description |

| Appearance | White crystalline powder[1][9] |

| Odor | Odorless[1] |

| pH | 5 (in a 2 g/L aqueous solution at 20 °C)[8][9] |

| Solubility in Water | 0.22 g/100 g at 20 °C, 10.0 g/100 g at 100 °C[2][3] |

| Solubility in Organic Solvents | Sparingly soluble in ethanol and acetone; insoluble in benzene.[7][9] |

| Stability | Stable under normal temperatures and pressures.[1][9] |

| Reactivity | The six primary hydroxyl groups are all esterifiable.[10] It can undergo esterification with carboxylic acids to form esters.[1] |

Experimental Protocols

The determination of the physical and chemical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method, following general principles outlined in ASTM E324.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the sealed end, to a height of approximately 2-3 mm.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is inserted into its designated port.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transitioned to a liquid is recorded as the final melting point. The melting range is the interval between these two temperatures.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a given solvent can be determined using the shake-flask method, in accordance with OECD Guideline 105.[3][8]

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a conical flask.

-

Equilibration: The flask is sealed and placed in a shaking incubator or water bath set at a constant temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any suspended particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. For gravimetric analysis, a known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

Heat of Combustion (Bomb Calorimetry)

The heat of combustion of this compound can be determined using a bomb calorimeter, following principles outlined in ASTM D2382.[2]

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Analytical balance

-

Ignition wire

-

Benzoic acid (for calibration)

Procedure:

-

Sample Preparation: A precisely weighed pellet of this compound (typically around 1 gram) is placed in the sample cup of the bomb.

-

Bomb Assembly: A known length of ignition wire is connected to the electrodes within the bomb, with the wire in contact with the sample. A small amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a known volume of water. The calorimeter is assembled with the stirrer and thermometer.

-

Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is then ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the heat of combustion of the ignition wire.

Signaling Pathways and Experimental Workflows

This compound is a key component in intumescent fire-retardant coatings. The following diagram illustrates the logical workflow of the chemical reactions that occur when such a coating is exposed to heat, leading to the formation of a protective char layer.

Caption: Logical workflow of the intumescent mechanism in fire-retardant coatings.

The process begins with the thermal decomposition of ammonium polyphosphate (APP) into polyphosphoric acid.[9] This acid then acts as a catalyst for the dehydration and esterification of this compound (DPE), the carbon source.[9] This reaction forms a viscous phosphate ester, which subsequently undergoes further dehydration and cross-linking to create a stable carbonaceous char. Simultaneously, the blowing agent, such as melamine (MEL), decomposes, releasing non-flammable gases like ammonia and water vapor.[9] These gases cause the molten char to swell, forming a thick, insulating, and protective layer that shields the underlying substrate from the heat of the fire.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. fire.tc.faa.gov [fire.tc.faa.gov]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. dl.astm.org [dl.astm.org]

- 5. fire.tc.faa.gov [fire.tc.faa.gov]

- 6. pure.au.dk [pure.au.dk]

- 7. gpac-kpac.com [gpac-kpac.com]

- 8. filab.fr [filab.fr]

- 9. mdpi.com [mdpi.com]

- 10. dl.astm.org [dl.astm.org]

- 11. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to the Synthesis of Dipentaerythritol from Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing dipentaerythritol (DPE) from pentaerythritol (PE). It includes detailed experimental protocols, quantitative data summaries, and process visualizations to support research and development in related fields.

Introduction

This compound, a polyhydric alcohol, is a valuable building block in the synthesis of various functional molecules, including resins, lubricants, and plasticizers. It is primarily produced as a byproduct during the manufacture of pentaerythritol. However, targeted synthesis from pentaerythritol is often desired to improve yield and purity. The core of this process involves the etherification of two pentaerythritol molecules, typically through a dehydration or condensation reaction under acidic conditions. This guide explores the prevalent methodologies for this conversion, offering detailed procedural insights and comparative data.

Synthesis Methodologies

Two primary pathways for the synthesis of this compound from pentaerythritol are prevalent in the literature: direct acid-catalyzed dehydration/condensation and a three-step process involving esterification, intermolecular condensation, and transesterification.

Direct Acid-Catalyzed Dehydration/Condensation

This method involves the direct heating of pentaerythritol in the presence of an acid catalyst, leading to the formation of an ether linkage between two pentaerythritol molecules with the elimination of a water molecule.

-

Reaction Setup: In a reaction flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add pentaerythritol and a suitable solvent (e.g., sulfolane).

-

Catalyst Addition: Introduce the acid catalyst to the reaction mixture. Common catalysts include sulfuric acid, phosphoric acid, and various solid acids.

-

Reaction Conditions: Heat the mixture to the desired reaction temperature while stirring. The temperature and reaction time are critical parameters that influence the yield and selectivity towards this compound.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base.

-

Purification: The crude product is then subjected to purification, typically by crystallization, to isolate this compound from unreacted pentaerythritol and other byproducts like tripentaerythritol.

| Catalyst | Solvent | Temperature (°C) | Time (h) | PE Conversion (%) | DPE Yield (%) | DPE Selectivity (%) | Reference |

| Sulfuric Acid (0.5 mol%) | Sulfolane | 175 | 1 | 28 | 16 | 57 | [1][2] |

| Phosphoric Acid (85%) | None (Melt) | 230-240 | 1-1.25 | 14.8 | - | 58.3 | |

| H3PW12O40 | None | 170 | 24 | 57 | 22 | - | [3] |

| H3PW12O40/SiO2 | None | 190 | - | 82 | 22 | - | [3] |

Three-Step Synthesis: Esterification, Intermolecular Condensation, and Transesterification

This method provides an alternative route to this compound, aiming for higher yields and potentially simpler purification.[4][5]

-

Esterification:

-

Intermolecular Condensation:

-

Increase the temperature to 160°C and continue to remove water for 4 hours.[4]

-

-

Transesterification and Precipitation:

-

Isolation:

-

Filter the mixture and dry the solid to obtain the crude this compound product.[4]

-

| Catalyst | Esterification Temp (°C) / Time (h) | Condensation Temp (°C) / Time (h) | DPE Yield (%) | Tri-PE Byproduct (%) | Reference |

| Polyphosphoric Acid | 120 / 8 | 160 / 4 | 40-50 | 10-30 | [4][5] |

| p-Toluenesulfonic Acid | 120 / 6 | 160 / 4 | 40-50 | 10-30 | [4][5] |

| Methanesulfonic Acid | 120 / 8 | 170 / 4 | 40-50 | 10-30 | [4][5] |

Purification and Analysis

Purification by Crystallization

The primary method for purifying this compound from the reaction mixture is fractional crystallization, which exploits the differences in solubility between pentaerythritol, this compound, and tripentaerythritol.

-

Dissolution: Dissolve the crude reaction product in hot water or a suitable solvent mixture.

-

Cooling and Crystallization: Slowly cool the solution to induce crystallization. The less soluble components, often higher polyols like tripentaerythritol, may crystallize first.

-

Filtration: Filter the solution to separate the crystallized material.

-

Recrystallization: The filtrate, enriched in this compound, can be further concentrated and cooled to crystallize the desired product. Multiple recrystallization steps may be necessary to achieve high purity.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantitative analysis of the reaction mixture and the final product purity.

-

Sample Preparation:

-

Accurately weigh a sample of the reaction mixture or purified product.

-

Dissolve the sample in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v) is often effective.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

-

Detection: UV detection at a low wavelength (e.g., 196 nm) or a differential refractive index detector can be employed.[6][7]

-

Process Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing this compound from mono-pentaerythritol - Eureka | Patsnap [eureka.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. HPLC DETERMINATION OF PENTAERYTHRITOL AND this compound | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Functionality of Dipentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentaerythritol (DPE) is a polyol organic compound with a unique star-shaped molecular architecture that provides a foundation for a diverse range of chemical functionalities and applications.[1] As the ether dimer of pentaerythritol, DPE possesses six primary hydroxyl groups, making it a highly functional building block in polymer chemistry, materials science, and the development of advanced chemical derivatives.[2][3] This guide provides a comprehensive technical overview of DPE's molecular structure, physicochemical properties, synthesis, and core functionalities, with a special focus on its applications relevant to researchers and drug development professionals.

Molecular Structure and Identification

This compound is an organic compound with the formula O[CH₂C(CH₂OH)₃]₂.[4] Its structure features two pentaerythritol units linked by an ether bond.[2] This arrangement results in a symmetric, multi-branched molecule with six terminal primary hydroxyl (-OH) groups, which are the primary sites of its chemical reactivity.[2][3]

The IUPAC name for this compound is 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol.[4]

Physicochemical Properties

DPE is a white, crystalline solid at room temperature.[5] Its high melting point and low solubility in water and many organic solvents are attributed to the extensive hydrogen bonding network facilitated by its six hydroxyl groups.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | [4] |

| CAS Number | 126-58-9 | [3] |

| EC Number | 204-794-1 | [4] |

| PubChem CID | 31352 | [3] |

| Molecular | ||

| Chemical Formula | C₁₀H₂₂O₇ | [4] |

| Molar Mass | 254.28 g/mol | [3] |

| Physical | ||

| Appearance | White crystalline powder/solid | [5] |

| Melting Point | 215-222 °C | [2][5] |

| Density | 1.33 - 1.365 g/cm³ | [3][5] |

| Solubility in Water | 0.22 g/100 mL | [5] |

| Solubility (Other) | Methanol: 0.25 g/100g ; Ethanol: 0.07 g/100g ; Acetone & Benzene: < 0.1 g/100g | [3] |

| Safety | ||

| LD₅₀ (rat, oral) | > 2000 mg/kg | [4] |

Synthesis and Production

This compound is primarily obtained as a by-product during the industrial synthesis of pentaerythritol.[3] The overall process involves the reaction of formaldehyde and acetaldehyde in the presence of a base catalyst, followed by a Cannizzaro reaction.[2] DPE can also be synthesized directly from pentaerythritol under acidic conditions through a dehydration/condensation reaction.[1]

Core Functionality and Chemical Reactivity

The functionality of DPE is dominated by its six primary hydroxyl groups. These groups can undergo a variety of chemical reactions, making DPE a versatile precursor for numerous derivatives.

-

Esterification: The hydroxyl groups readily react with carboxylic acids or their derivatives to form esters.[2] This is the most commercially significant reaction, used to produce polyol esters for high-performance lubricants, alkyd resins for coatings, and plasticizers.[1]

-

Etherification: Reaction with alkyl halides or other electrophiles can form ethers, modifying the polarity and solubility of the DPE core.

-

Halogenation: The hydroxyl groups can be replaced with halogens (e.g., Cl, Br) using appropriate reagents, creating halogenated polyols used as flame retardants.

-

Nitration: Reaction with nitric acid produces nitrate esters, which are high-energy materials.

Applications in Research and Industry

The unique structure of DPE lends itself to a wide array of applications.

-

High-Performance Lubricants: DPE-based polyol esters are used as base oils for synthetic lubricants in demanding applications like aviation and automotive engines due to their excellent thermal and oxidative stability.[1]

-

Coatings and Resins: As a crosslinking agent, DPE is crucial in the production of alkyd resins, providing enhanced hardness, gloss retention, and durability to paints and varnishes.[1]

-

Polymers and Plastics: DPE functions as a stabilizer and plasticizer, particularly for PVC and PET, improving their durability and workability.[6]

-

Drug Development and Biomedical Applications: The rigid, three-dimensional scaffold of DPE is of interest in medicinal chemistry and drug delivery. It can be functionalized to create molecular platforms for combinatorial chemistry or serve as a core for dendrimer-like structures.[7] Porous scaffolds made from DPE-acrylates have been investigated for tissue engineering applications, such as fibroblast regeneration.[8] While DPE itself is not known to be involved in biological signaling, its derivatives can be designed for specific biological interactions.

Experimental Protocols

Synthesis of this compound from Pentaerythritol

This protocol is adapted from a study on the direct synthesis of DPE from PE under acidic conditions.[1]

Materials:

-

Pentaerythritol (PE)

-

Sulfolane (solvent)

-

Sulfuric acid (H₂SO₄, catalyst)

Equipment:

-

Batch reactor with mechanical stirrer and temperature control

-

Gas Chromatography (GC) equipment for analysis

Procedure:

-

Prepare a suspension of pentaerythritol in sulfolane at a ratio of 2333 g/L in the batch reactor.

-

Add sulfuric acid to the suspension, corresponding to 0.5 mol% relative to the pentaerythritol.

-

Heat the reaction mixture to 175 °C while stirring.

-

Maintain the reaction at 175 °C for 60 minutes.

-

After 60 minutes, cool the reactor to stop the reaction.

-

The product mixture can be analyzed by Gas Chromatography to determine the conversion of PE and the selectivity for DPE.

-

Isolation of DPE can be performed via crystallization or column chromatography.

Quantitative Results from Study:

| Parameter | Value | Reference |

|---|---|---|

| PE Conversion | 28 - 50% | [1][5] |

| DPE Selectivity | 50 - 57% | [1][5] |

| Isolated Yield | 16% (at 28% conversion) | [1][5] |

| Isolated Purity (GC) | 72% |[1][5] |

Purification of this compound

DPE is often purified from by-products like tripentaerythritol through fractional crystallization, leveraging differences in solubility.

Procedure (Conceptual):

-

A mixture containing DPE and tripentaerythritol is suspended in water at a temperature where DPE is substantially dissolved, but a significant portion of tripentaerythritol is not.[9]

-

The undissolved tripentaerythritol is removed by hot filtration.

-

The DPE-rich filtrate is then cooled, allowing the less soluble DPE to crystallize.

-

The DPE crystals are collected by filtration, washed with cold water, and dried.

-

The purity can be assessed by melting point analysis or HPLC.

Analysis by Gas Chromatography (GC)

Due to its low volatility, DPE requires derivatization before GC analysis.[10]

Procedure Outline:

-

Derivatization: A sample containing DPE is mixed with an acetylating agent (e.g., a mixture of acetic anhydride and pyridine) in a sealed reaction tube.[10] The mixture is heated (e.g., at 120 °C) until a clear solution of the acetate derivatives is formed.[10]

-

Injection: A small volume (e.g., 0.2 µL) of the derivatized solution is injected into the gas chromatograph.[10]

-

Separation: A suitable column (e.g., stainless steel column with 3% OV-17 + 3% XE-60) is used to separate the derivatized components.[10]

-

Detection: A Flame Ionization Detector (FID) is typically used for detection.

-

Quantification: The amounts of DPE and other components are determined by comparing peak areas to those of known standards.

Conclusion

This compound is a highly functional and versatile chemical intermediate with a well-defined molecular structure. Its six primary hydroxyl groups provide a platform for extensive chemical modification, leading to a wide range of materials with tailored properties. From enhancing the performance of lubricants and coatings to serving as a potential scaffold in biomedical applications, DPE continues to be a molecule of significant interest in both industrial and academic research. The protocols and data presented in this guide offer a foundational resource for professionals seeking to understand and utilize the unique capabilities of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ruibaocafo.com [ruibaocafo.com]

- 3. This compound | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Collection - Synthesis of this compound from Pentaerythritol under Acidic Conditions - Organic Process Research & Development - Figshare [acs.figshare.com]

- 6. nbinno.com [nbinno.com]

- 7. A pentaerythritol-based molecular scaffold for solid-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US2420497A - Processes for the purification of tripentaerythritol - Google Patents [patents.google.com]

- 10. STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND this compound [mat-test.com]

An In-depth Technical Guide to the Solubility of Dipentaerythritol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipentaerythritol, a key intermediate in the production of synthetic lubricants, coatings, and plasticizers. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with water being a key medium of interest. The following tables summarize the available quantitative data, providing a clear comparison of its solubility at different temperatures.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 20 | 0.22[1] |

| 25 | 0.29 - 0.30[2][3] |

| 100 | 10.0[1] |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (g / 100 g Solvent) |

| Methanol | 0.25[2] |

| Ethanol | 0.07[2] |

| Acetone | < 0.1[2] |

| Benzene | < 0.1[2] |

It is important to note that this compound is generally considered to have low solubility in water and many common organic solvents at ambient temperatures.[4][5] Its solubility in water, however, increases significantly with a rise in temperature.[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The most common and reliable method is the saturating shake-flask method , which can be coupled with various analytical techniques to quantify the concentration of the dissolved solute.

A. Principle of the Shake-Flask Method

The core principle of this method is to create a saturated solution of the solute in the solvent of interest at a controlled temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. By measuring the concentration of the solute in the clear, saturated liquid phase, the solubility at that specific temperature is determined.

B. Detailed Experimental Protocol (Gravimetric Method)

The gravimetric method is a straightforward and widely used technique for determining solubility, especially when the solute is non-volatile.

I. Materials and Apparatus:

-

This compound (solid, of known purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.5°C)

-

Conical flasks or vials with secure caps

-

Analytical balance (accurate to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

II. Procedure:

-

Preparation of the Saturated Solution:

-

An excess amount of solid this compound is added to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

The flask is securely capped to prevent solvent evaporation.

-

The flask is then placed in a thermostatic shaker or water bath set to the desired temperature.

-

The mixture is agitated for a sufficient period to allow equilibrium to be reached. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. A preliminary study can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette. It is critical to avoid transferring any solid particles.

-

The withdrawn sample is immediately filtered through a membrane filter that is compatible with the solvent to remove any fine, suspended particles.

-

-

Quantification of the Dissolved Solute:

-

A known volume or mass of the clear, filtered saturated solution is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the solution using a gentle heat source, such as a steam bath or a drying oven set at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, the evaporating dish containing the solid residue is placed in a drying oven (e.g., at 105°C) until a constant weight is achieved.

-

The evaporating dish is cooled in a desiccator before each weighing to prevent the absorption of atmospheric moisture.

-

III. Calculation of Solubility: The solubility is calculated using the following formula:

Solubility (g / 100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent) * 100

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution aliquot.

C. Alternative Analytical Techniques

For lower solubility compounds or when a more rapid analysis is desired, other analytical techniques can be employed to determine the concentration of the saturated solution:

-

High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for quantifying the concentration of the dissolved compound. A calibration curve is prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid compound like this compound using the shake-flask method.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Temperature of Dipentaerythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Dipentaerythritol (DPE). This compound, a polyol with the formula O[CH₂C(CH₂OH)₃]₂, finds extensive use in various industrial applications, including the manufacturing of PVC stabilizers, synthetic lubricants, coatings, and fire retardants.[1][2] A thorough understanding of its thermal behavior is paramount for ensuring process safety, product quality, and optimal performance in high-temperature applications.

Thermal Stability Profile

This compound is a crystalline solid known for its excellent heat stability.[1] Its thermal stability is influenced by its molecular structure, which features six primary hydroxyl groups and ether linkages.[1] Generally, the thermal stability of polyols like DPE increases with molecular weight and the presence of ether bonds.[3] Consequently, this compound exhibits higher thermal stability than pentaerythritol but is less stable than tripentaerythritol.[3] This trend is attributed to the increased energy required to break down the more complex molecular structures.[3]

The decomposition of this compound is a complex process that can be affected by factors such as purity, the presence of impurities, and the surrounding atmosphere.[4] High heat can lead to a slow breakdown, potentially producing formic acid and carbon monoxide.[5] The primary decomposition mechanism involves the cleavage of its ether linkages, followed by the decomposition of the resulting pentaerythritol units.[3]

Quantitative Thermal Analysis Data

The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing insights into its decomposition temperatures.[3] DSC measures the heat flow to or from a sample as it is heated, identifying phase transitions like melting.[3]

The following tables summarize key thermal parameters for this compound, often in comparison to its related polyols, pentaerythritol and tripentaerythritol. It is important to note that the exact values can vary depending on experimental conditions such as heating rate, sample purity, and the atmosphere (e.g., inert or oxidative).[3]

Table 1: Key Thermal Decomposition Parameters from TGA and DSC

| Parameter | This compound | Pentaerythritol | Tripentaerythritol |

| Melting Point (°C) | ~222 | ~260 | ~225 (decomposes) |

| Onset Decomposition Temperature (T_onset) from TGA (°C) | ~280 - 320 | ~250 - 280 | ~300 - 350 |

| Peak Decomposition Temperature (T_peak) from DTG (°C) | ~380 - 420 | ~350 - 380 | ~400 - 450 |

Source: Data compiled from comparative thermal analysis studies.[3]

Table 2: Additional Physical and Thermal Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₇ |

| Molecular Weight | 254.28 g/mol |

| Appearance | White crystalline powder |

| Autoignition Temperature | 370 °C |

Source: Compiled from various chemical and safety data sheets.[2][6]

Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate and reproducible thermal analysis of this compound. Below are representative protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Purge the TGA instrument with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and remove any volatile products.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate, typically 10 °C/min.[3]

-

Data Analysis: The resulting thermogram, which plots mass loss versus temperature, is analyzed to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrumentation: A Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a clean, hermetically sealed DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

-

Thermal Program: Heat the sample at a controlled rate, for instance, 10 °C/min, over a temperature range that encompasses the melting point of this compound.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks, with the peak temperature of the melting endotherm being recorded as the melting point.[3]

Visualizations

The following diagrams illustrate the logical relationships influencing the thermal stability of this compound and a typical experimental workflow for its thermal analysis.

Caption: Factors influencing the thermal stability and decomposition of this compound.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

References

- 1. This compound - Joss Elastomers & Chemicals [joss.nl]

- 2. This compound | 126-58-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. This compound MSDS/SDS | Supplier & Distributor [china-phosphate.com]

- 6. This compound | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dipentaerythritol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of dipentaerythritol. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed data, experimental protocols, and a workflow for analysis.

Introduction to this compound

This compound, a polyol with the chemical formula C₁₀H₂₂O₇, is a white, crystalline solid. Its unique structure, featuring six primary hydroxyl groups, makes it a valuable building block in the synthesis of various polymers, resins, lubricants, and plasticizers. In the pharmaceutical industry, it serves as a precursor for the synthesis of various drug molecules and as a component in drug delivery systems. Accurate and thorough characterization of this compound is paramount to ensure its purity and suitability for these applications. Spectroscopic techniques like NMR and IR are powerful tools for elucidating its molecular structure and identifying functional groups.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3-3.4 | m | 12H | -CH₂-OH |

| ~4.3 | t | 6H | -CH₂-OH |

| ~3.1 | s | 4H | -C-CH₂-O-CH₂-C- |

Note: The chemical shifts of hydroxyl protons can be broad and may vary depending on concentration and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Chemical Shifts for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~70.5 | -C H₂-O-CH₂- |

| ~60.9 | -C H₂-OH |

| ~46.5 | Quaternary Carbon (-C -(CH₂OH)₃) |

IR Spectroscopic Data

The IR spectrum of this compound highlights the presence of its key functional groups.

Table 3: IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretching (hydrogen-bonded hydroxyls) |

| 2950-2850 | Medium-Strong | C-H stretching (aliphatic CH₂) |

| ~1470 | Medium | C-H bending (scissoring) |

| ~1100-1000 | Strong | C-O stretching (primary alcohols and ether) |

| Below 1000 | Fingerprint Region | C-C stretching and other skeletal vibrations |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

3.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

3.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2. FTIR Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Interpretation of Data:

-

¹H NMR: The integration of the proton signals should correspond to the number of protons in each unique environment. The multiplicity of the signals (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.

-

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are characteristic of the type of carbon (e.g., attached to an oxygen).

-

IR: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a strong indicator of the hydroxyl (-OH) groups. The C-H and C-O stretching vibrations further confirm the identity of the compound.

By combining the information from these spectroscopic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its quality and suitability for its intended applications.

A Comprehensive Technical Guide to the Health and Safety of Handling Dipentaerythritol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides crucial health and safety information for the handling of Dipentaerythritol in a laboratory environment. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research setting. This compound, a white crystalline solid, is utilized as a raw material in the production of resins, esters, lubricants, and flame retardants.[1] While it is considered to have low toxicity, proper handling and safety precautions are necessary to minimize any potential risks.[2]

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, as with any chemical, it is important to be aware of potential hazards. The primary concerns in a laboratory setting are related to its physical form as a dust and its behavior at elevated temperatures.

Potential Health Effects:

-

Eye Contact: Dust may cause mechanical irritation, leading to pain and redness.[2][4]

-

Skin Contact: Prolonged or repeated exposure may cause mild skin irritation or dryness.[2][4]

-

Inhalation: Inhalation of dust can cause respiratory tract irritation, resulting in coughing and mild soreness.[2][4]

-

Ingestion: While considered to have low oral toxicity, ingestion may cause irritation of the digestive tract.[4]

The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| CAS Number | 126-58-9 |

| Molecular Formula | C10H22O7 |

| Molecular Weight | 254.28 g/mol [5] |

| Appearance | White crystalline odorless solid[1] |

| Melting Point | 215-224 °C[3][6] |

| Boiling Point | Decomposes at 373 °C[3] |

| Solubility | Very poorly soluble in water, ethanol, methanol, benzene, and acetone.[3] |

| pH | 5.0 (slightly acidic)[3] |

Quantitative Safety Data

The following tables summarize key quantitative safety data for this compound.

Table 1: Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [2] |

| Skin Corrosion/Irritation | Not classified as corrosive; may cause mild irritation with prolonged exposure. | [2] | |

| Eye Damage/Irritation | Dust may cause mechanical irritation. | [2][4] | |

| Respiratory Sensitization | No evidence of sensitization, though dust can cause irritation. | [2] | |

| Chronic Exposure | No hard evidence of chronic illness or cancer. | [2] |

Table 2: Flammability and Reactivity Data

| Parameter | Value |

| Flash Point | > 150 °C (> 302 °F)[4][7] |

| Autoignition Temperature | > 150 °C (> 302 °F)[4][7] |

| Flammability | Combustible solid, but difficult to ignite.[3][8] |

| Explosion Hazard | Fine dust particles can form explosive mixtures with air.[3][8] |

| Chemical Stability | Stable under normal temperatures and pressures.[4] |

| Incompatible Materials | Strong oxidizing agents.[4][7] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion.[4][9] |

Experimental Protocols for Safety Assessment

4.1. Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

-

Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or cessation of testing.

-

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dose Administration: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

-

4.2. Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

-

Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance (solid or liquid) is applied to a small area of shaved skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

4.3. Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

-

Principle: This test assesses the potential of a substance to produce reversible changes in the eye.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are generally used.

-

Test Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The ocular reactions are scored using a standardized system.

-

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

5.1. Handling:

-

Ventilation: Use with adequate ventilation to keep airborne concentrations low.[4] Work in a well-ventilated area or under a chemical fume hood, especially when generating dust.

-

Minimize Dust: Take precautions to minimize dust generation and accumulation.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4][9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]

-

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

5.2. Storage:

-

Container: Keep the container tightly closed when not in use.[4]

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]

-

-

Fire-Fighting Measures:

-

Accidental Release Measures:

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. delltech.com [delltech.com]

- 6. Minimum Autoignition Temperature-Cloud (MAIT - Cloud) - Prime Process Safety Center [primeprocesssafety.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. uniube.br [uniube.br]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Commercial Dipentaerythritol for Research Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sources, purity grades, and relevant experimental applications of dipentaerythritol.

Commercial Sources and Purity Grades

This compound (CAS No. 126-58-9) is available from various chemical suppliers in grades suitable for research and development. The most common designation is "technical grade," which can vary significantly in purity. For applications requiring higher purity, specific assay information should be obtained from the supplier. Key commercial suppliers include Sigma-Aldrich, Tokyo Chemical Industry (TCI), and ChemicalBook, among others.

The primary impurities in commercial this compound are its lower and higher homologues, namely pentaerythritol (mono-PE) and tripentaerythritol (tri-PE), which are co-products of its synthesis.[1][2] The separation of these components is typically achieved by fractional distillation or crystallization.[3]

Table 1: Comparison of Commercial this compound Grades

| Supplier | Product Number | Grade | Purity Specification | Primary Impurities Noted | Analytical Method |

| Sigma-Aldrich | D203203 | Technical Grade | Not specified | Not specified on main product page; CoAs available for specific lots.[4][5] | - |

| Sigma-Aldrich | 814810 | For Synthesis | Not specified | Not specified on main product page; CoAs available.[6] | - |

| TCI | D1342 | - | >80.0% | Not specified | Gas Chromatography (GC) |

| ChemicalBook | - | Technical Grade | Varies by supplier | Not specified | - |

| - | - | High Purity | 96.2% | Not specified | Not specified[7] |

Note: Purity and impurity profiles can vary between batches. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.

Analytical Methodologies for Purity Determination

The purity of this compound and the quantification of its related impurities are most commonly determined by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a standard method for analyzing the composition of this compound samples. Due to the low volatility of polyhydric alcohols, derivatization is often required to convert the hydroxyl groups into more volatile esters or ethers before injection into the GC system.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust alternative for the analysis of this compound without the need for derivatization. A common approach involves using a C18 reversed-phase column with a highly aqueous mobile phase. Detection can be achieved using a UV detector at a low wavelength (e.g., 196 nm) or a differential refractive index detector.

Experimental Protocols

This compound is a versatile building block in polymer chemistry, particularly in the synthesis of dendrimers and star-shaped polymers, owing to its six primary hydroxyl groups.[1]

Example Protocol: Synthesis of a First-Generation Poly(amidoamine) (PAMAM) Dendron from a this compound Core

This protocol is a conceptual adaptation based on the divergent synthesis methodology for PAMAM dendrimers, using this compound as a core.

Materials:

-

This compound

-

Acrylonitrile

-

Methanol

-

Sodium methoxide solution in methanol (catalyst)

-

Ethylenediamine

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Cyanoethylation of this compound (Generation -0.5):

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Slowly add a molar excess of acrylonitrile (relative to the hydroxyl groups of this compound) to the solution.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the -OH stretch).

-

Upon completion, neutralize the catalyst with a weak acid.

-

Remove the solvent and excess acrylonitrile under reduced pressure to yield the hexa-cyanoethylated this compound.

-

-

Reduction of Nitrile Groups to Primary Amines (Generation 0):

-

The hexa-cyanoethylated product can be reduced to the corresponding primary amine using a suitable reducing agent (e.g., catalytic hydrogenation with Raney Nickel or chemical reduction with LiAlH₄). This step must be performed with extreme caution and appropriate safety measures.

-

-

Michael Addition of Methyl Acrylate (Generation 0.5):

-

Dissolve the resulting hexa-amine in methanol under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of methyl acrylate.

-

Allow the reaction to warm to room temperature and stir for 48-72 hours.[8]

-

Remove the solvent and excess methyl acrylate under reduced pressure to yield the ester-terminated dendrimer.

-

-

Amidation with Ethylenediamine (Generation 1):

-

Dissolve the ester-terminated product in methanol.

-

In a separate flask, prepare a solution of a large excess of ethylenediamine in methanol.

-

Slowly add the ester solution to the ethylenediamine solution at room temperature.

-

Allow the reaction to proceed for several days.[8]

-

Remove the excess ethylenediamine and methanol under high vacuum to yield the amine-terminated first-generation dendron.

-

Visualizing Experimental Workflows

The synthesis of dendrimers is a stepwise process that can be effectively visualized using a workflow diagram.

Caption: Divergent synthesis workflow for a first-generation PAMAM dendrimer using a this compound core.

Applications in Research

This compound and its derivatives are utilized in various research areas, including:

-

Polymer Chemistry: As a cross-linking agent and a core molecule for the synthesis of star polymers, dendrimers, and hyperbranched polymers.[9] These structures are investigated for applications in coatings, adhesives, and specialty resins.

-

Drug Delivery: Dendrimers synthesized from cores like this compound are explored as potential drug delivery vehicles due to their well-defined structure and multivalency, which allows for the attachment of multiple drug molecules or targeting ligands.[10][11]

-

Biomaterials: this compound-based polymers are used in the fabrication of biocompatible scaffolds for tissue engineering and in the development of antimicrobial materials.[12]

-

Nanoparticle Synthesis: It can act as a stabilizing or capping agent in the synthesis of metallic nanoparticles, preventing their aggregation.[13]

This guide provides a foundational understanding of the commercial landscape and research applications of this compound. For specific experimental needs, it is imperative to consult the technical documentation provided by the supplier and relevant peer-reviewed literature.

References

- 1. This compound | C10H22O7 | CID 31352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 126-58-9 [chemicalbook.com]

- 4. This compound technical grade 126-58-9 [sigmaaldrich.com]

- 5. This compound technical grade 126-58-9 [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. kirj.ee [kirj.ee]

- 9. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archivepp.com [archivepp.com]

- 12. Antimicrobial Vitrimers Synthesized from this compound Pentaacrylate and 2‑Hydroxy-3-phenoxypropyl Acrylate for LCD 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Unveiling of a Byproduct: A Technical History of Dipentaerythritol

A deep dive into the historical discovery and scientific development of dipentaerythritol, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From its incidental discovery to the elucidation of its formation and the development of targeted synthesis, this document traces the journey of a once-overlooked byproduct to a valuable chemical intermediate.

This compound, a polyol with the chemical formula O[CH₂C(CH₂OH)₃]₂, has carved a niche for itself in various industrial applications, from the manufacturing of resins and lubricants to its use in PVC stabilizers and coatings.[1][2] However, its entry into the world of chemistry was not a result of a targeted search but rather as a secondary product in the synthesis of a related compound, pentaerythritol. This guide illuminates the historical path of this compound's discovery, the evolution of its synthesis, and the experimental methodologies that have defined its study.

The Dawn of Pentaerythritol and the Emergence of a Byproduct

The story of this compound is intrinsically linked to the discovery of its parent compound, pentaerythritol. In 1891, the German chemist Bernhard Tollens and his student P. Wigand first reported the synthesis of pentaerythritol.[3] Their work involved a base-catalyzed reaction between acetaldehyde and an excess of formaldehyde. This reaction, a combination of an aldol condensation and a crossed Cannizzaro reaction, yielded pentaerythritol, a white crystalline solid.

It was within the crude product of this synthesis that this compound was first present, albeit initially unidentified. Early production methods of pentaerythritol invariably produced a mixture of monopentaerythritol and its higher homologues, including this compound and tripentaerythritol.[4] The initial focus of researchers was on the primary product, and the characterization of the byproducts came later as analytical techniques improved and the commercial potential of these "impurities" was recognized.

While the exact date of the first formal identification and characterization of this compound is not definitively documented in readily available literature, it is understood to have been isolated and its structure determined in the early 20th century as the industrial production of pentaerythritol became more widespread. The work of Friedrich and Brün in 1930, for instance, highlighted the presence of dipentaerythrityl ether in pentaerythritol prepared by the Tollens method, noting that it could not be removed by simple recrystallization from water.[5]

Elucidating the Formation Pathway

The mechanism of this compound formation was a subject of scientific inquiry for a considerable period. It was crucial to understand whether it was formed directly from the initial reactants or through a secondary reaction involving the primary product, pentaerythritol.

Subsequent research, including tracer studies, definitively established that this compound is formed from the etherification of two molecules of pentaerythritol.[6] This condensation reaction, which involves the elimination of a water molecule, is catalyzed by acidic conditions that can arise during the workup of the pentaerythritol synthesis or can be intentionally promoted.

The following diagram illustrates the established pathway for the formation of this compound from pentaerythritol:

Quantitative Data Summary

The physical and chemical properties of this compound have been well-characterized over the years. The following tables summarize key quantitative data for easy comparison.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₇ |

| Molecular Weight | 254.28 g/mol |

| Melting Point | 215-221 °C |

| Boiling Point | Decomposes |

| Density | 1.39 g/cm³ at 25 °C |

| Solubility in Water | Low |

| Appearance | White crystalline powder |

Table 1: Physical Properties of this compound

| Parameter | Value |

| Hydroxyl Value | ~1100 mg KOH/g |

| Acid Value | < 0.1 mg KOH/g |

| Ash Content | < 0.01% |

| Purity (typical) | > 90% |

Table 2: Typical Chemical Specifications of Technical Grade this compound

Experimental Protocols

The methodologies for the synthesis and purification of this compound have evolved from being an accidental byproduct to a targeted industrial process. This section details both a historical and a modern experimental protocol.

Historical Method: Isolation from Pentaerythritol Synthesis (Based on early 20th-century practices)

This protocol is a generalized representation of early methods used to isolate this compound from the crude product of the Tollens synthesis of pentaerythritol.

Objective: To isolate and purify this compound from a crude pentaerythritol reaction mixture.

Materials:

-

Crude pentaerythritol (containing this compound)

-

Water

-

Activated charcoal

-

Filter paper and funnel

-

Crystallization dish

-

Heating mantle and condenser

Procedure:

-

Dissolution: The crude pentaerythritol solid is dissolved in a minimum amount of hot water. The mixture is heated to boiling to ensure complete dissolution of the monopentaerythritol.

-

Decolorization: A small amount of activated charcoal is added to the hot solution to adsorb colored impurities. The solution is boiled for a short period.

-

Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be performed quickly to prevent premature crystallization.

-

Fractional Crystallization (Step 1): The filtrate is allowed to cool slowly to room temperature. Monopentaerythritol, being less soluble in cold water, will crystallize out first.

-

Isolation of Monopentaerythritol: The crystallized monopentaerythritol is collected by filtration. The mother liquor, now enriched with the more soluble this compound, is retained.

-

Concentration: The mother liquor is concentrated by evaporation of a portion of the water under reduced pressure.

-

Fractional Crystallization (Step 2): The concentrated mother liquor is cooled, leading to the crystallization of a mixture enriched in this compound.

-

Recrystallization: The crude this compound crystals are further purified by one or more recrystallizations from hot water. Due to the similar solubility of the higher homologues, multiple recrystallization steps are often necessary to achieve higher purity.

The following diagram outlines the workflow for this historical separation process:

Modern Method: Direct Synthesis of this compound